

Real Thiol Staining for Flow Cytometry: A Detailed Application Note and Protocol

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Compound of Interest

Compound Name: *Real Thiol*

Cat. No.: *B2929272*

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Introduction

Intracellular thiols, particularly glutathione (GSH), are critical for maintaining cellular redox homeostasis and play a pivotal role in antioxidant defense, detoxification, and cell signaling. Dysregulation of thiol levels is implicated in numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular disease. Accurate quantification of intracellular thiols at the single-cell level is therefore crucial for both basic research and drug development.

Real Thiol is a ratiometric fluorescent probe designed for the quantitative, real-time monitoring of intracellular glutathione dynamics in living cells.[1][2] Its reversible reaction with GSH allows for the dynamic tracking of both increases and decreases in glutathione concentrations.[2] This application note provides a detailed protocol for using **Real Thiol** for flow cytometry, along with a comparison to other common thiol-reactive probes and visualizations of the experimental workflow and sensing mechanism.

Principle of the Assay

Real Thiol is a cell-permeable probe that reacts reversibly with glutathione (GSH) via a Michael addition reaction.[2] The unbound **Real Thiol** probe and the **Real Thiol**-GSH adduct exhibit distinct fluorescence spectra, allowing for ratiometric analysis. Unbound **Real Thiol** can be excited at approximately 488 nm and emits at a longer wavelength (around 562 nm), while

the **Real Thiol**-GSH adduct is excited by a 405 nm violet laser and emits at a shorter wavelength (around 487 nm).^[1] The ratio of the fluorescence intensities from these two channels is directly proportional to the intracellular GSH concentration, providing a quantitative readout that is independent of probe concentration and cell size.

Data Presentation: Comparison of Thiol Probes

Feature	Real Thiol	ThiolTracker™ Violet	Monochlorobimane (MCB)
Sensing Mechanism	Reversible Michael addition with GSH, ratiometric readout.	Reacts with reduced thiols.	Reacts with GSH, catalyzed by glutathione S-transferase (GST).
Quantum Yield (Φ)	RT-GSH: 86.0%RT (unbound): 2.9%	Data not readily available, described as "brighter".	Data not readily available; can have low fluorescence in human cell lines due to GST isozyme differences.
Photostability	High photostability.	Described as "robust".	Subject to photobleaching.
Selectivity	High selectivity for GSH over other thiols at physiological concentrations.	Reacts with general reduced thiols.	Specific for GSH due to enzymatic reaction.
Staining Index	High, due to high quantum yield and ratiometric detection.	Generally good, but data is qualitative.	Variable, can be low in cells with low GST activity or specific GST isozymes.
Signal-to-Noise Ratio	High, enhanced by ratiometric measurement which corrects for background.	Good, described as having a high signal-to-noise ratio.	Can be low, influenced by background fluorescence and non-specific binding.
Key Advantages	Quantitative, real-time monitoring of GSH dynamics, high sensitivity, and photostability.	Bright signal, well-retained in cells.	Specific for GSH.

Limitations	Potential for reaction with other highly abundant thiols under certain conditions.	Not specific to GSH, measures total reduced thiols.	Staining efficiency is dependent on GST activity, which varies between cell types.
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Experimental Protocols

Materials

- **Real Thiol** probe
- Dimethyl sulfoxide (DMSO), anhydrous
- Phosphate-buffered saline (PBS), pH 7.4, free of thiols
- Complete cell culture medium
- Cells of interest
- Flow cytometer with 405 nm and 488 nm lasers and appropriate filters (e.g., Pacific Blue and PE channels)
- Microcentrifuge tubes
- Pipettes and tips

Reagent Preparation

10 mM Real Thiol Stock Solution: Dissolve the appropriate amount of **Real Thiol** powder in anhydrous DMSO to obtain a final concentration of 10 mM. Mix thoroughly by vortexing. Store the stock solution in small aliquots at -20°C, protected from light and moisture.

1 µM Real Thiol Staining Solution: On the day of the experiment, dilute the 10 mM **Real Thiol** stock solution to a final working concentration of 1 µM in fresh, pre-warmed complete cell culture medium. Prepare a sufficient volume for the number of samples to be stained.

Cell Preparation

- Culture cells under desired experimental conditions until they reach the desired confluency or cell density.
- For adherent cells, detach them using a gentle, non-enzymatic cell dissociation buffer to minimize cell stress. For suspension cells, proceed directly to the next step.
- Harvest the cells by centrifugation at 300-400 x g for 5 minutes at room temperature.
- Discard the supernatant and resuspend the cell pellet in fresh, pre-warmed complete cell culture medium at a concentration of 1×10^6 cells/mL.

Staining Protocol

- Add an equal volume of the 1 μ M **Real Thiol** staining solution to the cell suspension.
- Incubate the cells for 9-10 minutes at 37°C in a humidified incubator, protected from light.
- (Optional) After incubation, pellet the cells by centrifugation and resuspend in fresh, pre-warmed medium or PBS for analysis. This step can help to reduce background fluorescence.
- Proceed immediately to flow cytometry analysis.

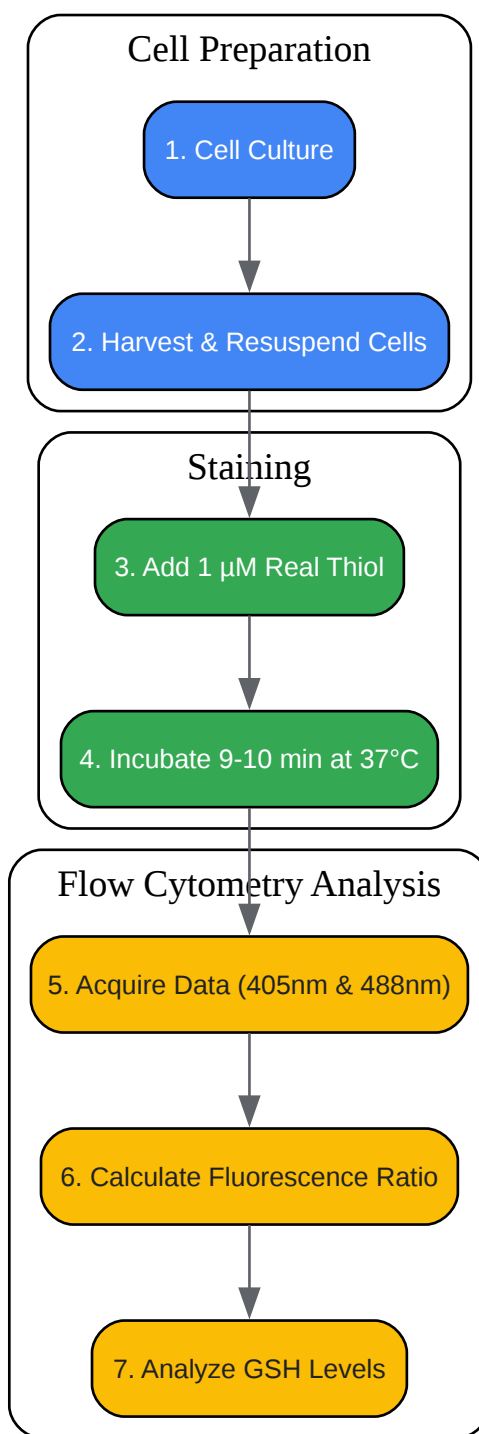
Flow Cytometry Analysis

- Set up the flow cytometer with the following laser and filter configurations:
 - Excitation: 405 nm (Violet laser) for the **Real Thiol**-GSH adduct.
 - Emission Filter: A filter appropriate for Pacific Blue or a similar fluorophore (e.g., 450/50 nm).
 - Excitation: 488 nm (Blue laser) for the unbound **Real Thiol**.
 - Emission Filter: A filter appropriate for PE or a similar fluorophore (e.g., 575/26 nm).
- Establish forward scatter (FSC) and side scatter (SSC) parameters to gate on the live, single-cell population.
- Record fluorescence intensities for both the 405 nm and 488 nm channels.

- For each cell, calculate the ratio of the fluorescence intensity from the 405 nm channel to the 488 nm channel. This ratio is a quantitative measure of the intracellular GSH concentration.
- Analyze the ratiometric data to compare GSH levels between different cell populations or treatment conditions.

Visualizations

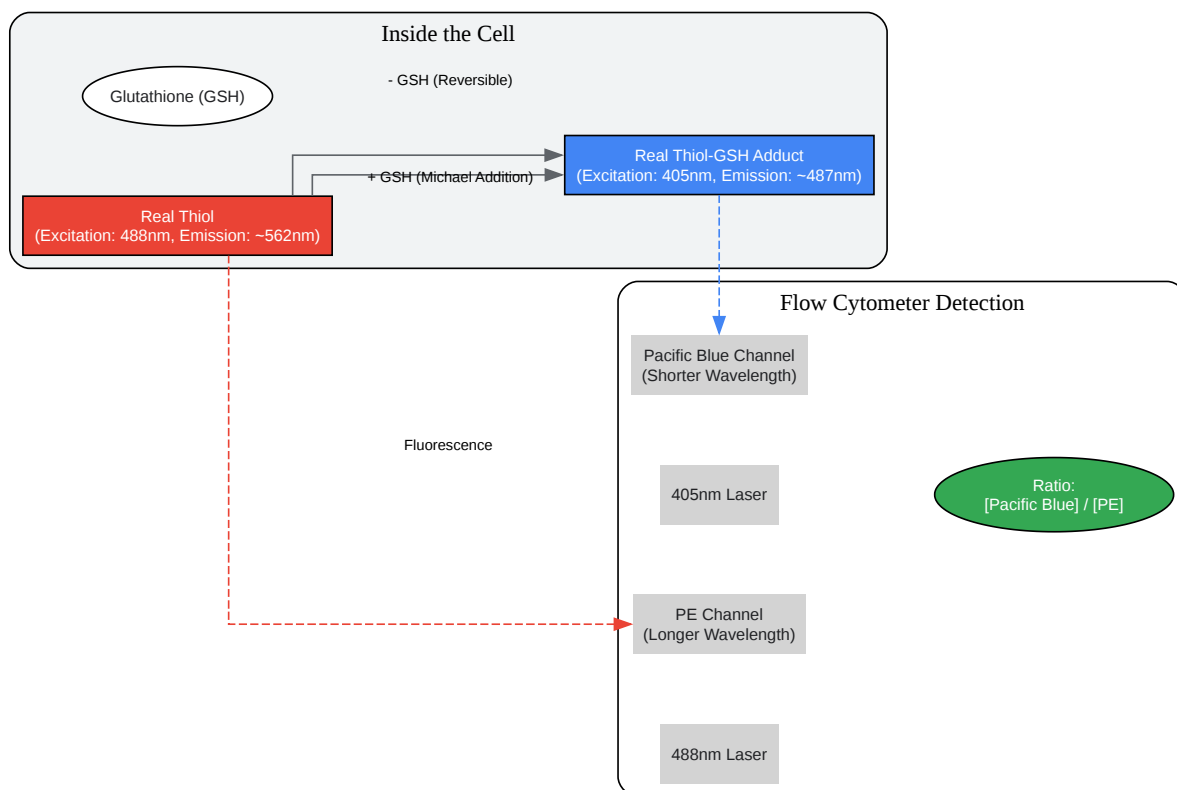
Experimental Workflow



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Caption: Experimental workflow for **Real Thiol** staining and analysis by flow cytometry.

Signaling Pathway: Thiol Detection Mechanism



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Caption: Mechanism of **Real Thiol** for ratiometric detection of intracellular glutathione.

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